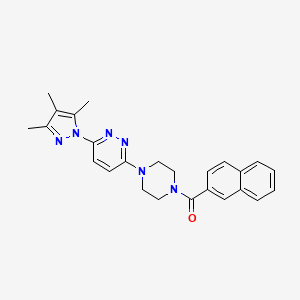

naphthalen-2-yl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a naphthalene ring, a pyrazole ring, a pyridazine ring, and a piperazine ring . These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups. It would have a planar naphthalene ring system, with the other rings likely adding three-dimensionality to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the naphthalene ring might undergo electrophilic aromatic substitution, while the piperazine ring might participate in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple rings might make the compound relatively nonpolar and insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

The compound F2318-0215 is synthesized via a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). In this process, diethyl(α-azido(benzamido)methyl)phosphonate serves as the dipole, and 2-naphthyl propiolate acts as the dipolarophile. The resulting structure is naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate .

Pharmacological and Biological Activities

Peptide Enzyme Inhibition: Aminophosphonates, including F2318-0215, exhibit properties similar to their carboxylic analogs. They are known as peptide enzyme inhibitors due to their ability to mimic transition states of amines and esters in biological processes. These compounds have potential applications in drug design and development .

Chelating Attributes: Aminophosphonates can act as chelating agents due to their hydrogen acceptor and donor functions. This property makes them relevant for interactions with pharmacological targets. Their chelation abilities have implications in various fields, from medicine to agrochemistry .

Indole Derivatives

While not directly related to F2318-0215, it’s worth noting that indole derivatives, such as indole-3-acetic acid, play essential roles in plant hormones and have diverse biological and clinical applications .

Tetraphenylsiloles

Again, not directly related to F2318-0215, but naphthalene-substituted 2,3,4,5-tetraphenylsiloles have been synthesized and characterized. These compounds exhibit thermal stability and may find applications in materials science .

Wirkmechanismus

Target of Action

F2318-0215, also known as 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, primarily targets plasma kallikrein . Plasma kallikrein is a validated target for the prevention of Hereditary Angioedema (HAE) attacks .

Mode of Action

F2318-0215 binds to plasma kallikrein with high affinity and selectivity . It inhibits plasma kallikrein activity rapidly and durably . The binding of F2318-0215 to plasma kallikrein is more potent and occurs in a different manner than other known inhibitors .

Biochemical Pathways

The inhibition of plasma kallikrein by F2318-0215 prevents the conversion of high molecular weight kininogen to bradykinin . This action disrupts the biochemical pathway leading to the production of bradykinin, a peptide that causes blood vessels to dilate and leads to the symptoms of HAE .

Pharmacokinetics

F2318-0215 has been designed to have reduced immunogenicity and CMC liabilities . It also has an extended plasma half-life due to Fc YTE modification . This long-acting nature of F2318-0215 is key to its prophylactic efficacy .

Result of Action

The inhibition of plasma kallikrein by F2318-0215 results in the prevention of HAE attacks . By preventing the production of bradykinin, F2318-0215 reduces the symptoms of HAE, which include recurring, painful swelling occurring in any part of the body .

Eigenschaften

IUPAC Name |

naphthalen-2-yl-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O/c1-17-18(2)28-31(19(17)3)24-11-10-23(26-27-24)29-12-14-30(15-13-29)25(32)22-9-8-20-6-4-5-7-21(20)16-22/h4-11,16H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGOCVWIWONKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

naphthalen-2-yl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3201904.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3201919.png)

![N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3201927.png)

![N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3201943.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3201948.png)

![(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B3201955.png)